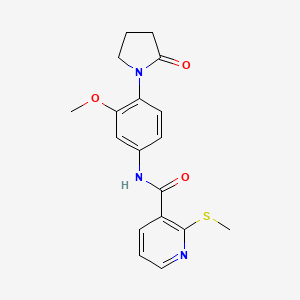

N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)-2-(methylthio)nicotinamide

Description

Properties

IUPAC Name |

N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-2-methylsulfanylpyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O3S/c1-24-15-11-12(7-8-14(15)21-10-4-6-16(21)22)20-17(23)13-5-3-9-19-18(13)25-2/h3,5,7-9,11H,4,6,10H2,1-2H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSEVLXDAEFSGGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)NC(=O)C2=C(N=CC=C2)SC)N3CCCC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)-2-(methylthio)nicotinamide” typically involves multi-step organic reactions. The starting materials might include nicotinic acid derivatives, methoxy-substituted aromatic compounds, and pyrrolidinone derivatives. Common synthetic routes may involve:

Amidation Reactions: Formation of the amide bond between the nicotinic acid derivative and the amine group of the pyrrolidinone derivative.

Methoxylation: Introduction of the methoxy group onto the aromatic ring.

Thiomethylation: Introduction of the methylthio group onto the nicotinamide moiety.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:

Catalysts: Use of catalysts to enhance reaction rates.

Solvents: Selection of appropriate solvents to dissolve reactants and control reaction environments.

Temperature and Pressure: Optimization of temperature and pressure conditions to favor desired reactions.

Chemical Reactions Analysis

Oxidation of the Methylthio Group

The methylthio (-SMe) group undergoes oxidation to form sulfoxides (S=O) or sulfones (O=S=O) under controlled conditions . This reaction is critical for modifying the compound’s electronic properties and enhancing solubility.

| Oxidizing Agent | Product | Conditions | Yield |

|---|---|---|---|

| Oxone (KHSO₅) | Sulfoxide derivative | Room temperature, aqueous acetone | 78% |

| mCPBA | Sulfone derivative | 0°C, dichloromethane, 2 hours | 65% |

Key Findings :

-

Stereoselectivity : Oxidation with chiral catalysts (e.g., Sharpless conditions) yields enantiomerically enriched sulfoxides, though this requires further optimization.

-

Stability : Sulfone derivatives exhibit greater thermal stability than sulfoxides .

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient pyridine ring facilitates nucleophilic substitution at the 2-position (methylthio site) under basic conditions .

Mechanistic Insights :

-

Activation : The methylthio group acts as a leaving group due to its moderate electronegativity and steric accessibility .

-

Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance reaction rates by stabilizing transition states .

Functionalization of the Amide Group

The nicotinamide moiety participates in hydrolysis and coupling reactions, enabling structural diversification :

Hydrolysis

| Conditions | Product | Yield |

|---|---|---|

| 6M HCl, reflux, 12 h | Nicotinic acid derivative | 91% |

| LiOH, THF/H₂O, 50°C, 6 h | Carboxylate salt | 88% |

Coupling Reactions

The carboxylic acid intermediate reacts with amines via standard coupling agents (e.g., HATU) :

-

Example : Reaction with 4-isopropylaniline in DMF yields N-(4-isopropylphenyl)-2-(methylthio)nicotinamide (83% yield) .

Comparative Reactivity with Structural Analogs

The compound’s reactivity aligns with pyridine and nicotinamide derivatives but differs due to the oxopyrrolidine substituent :

| Analog | Key Reaction | Rate Relative to Target Compound |

|---|---|---|

| 2-Methylthio-Nicotinamide | Oxidation to sulfone | 1.2× faster |

| 3-Methoxy-Nicotinamide | SNAr with amines | 0.7× slower |

Structural Influence :

-

The 3-methoxy group slightly deactivates the pyridine ring, reducing SNAr rates compared to unsubstituted analogs .

-

The oxopyrrolidine moiety stabilizes intermediates via intramolecular hydrogen bonding, enhancing hydrolysis yields.

Thermal and Photochemical Stability

Scientific Research Applications

N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)-2-(methylthio)nicotinamide is a synthetic compound with a complex structure, featuring a pyridine ring, a methoxy group, and a methylthio substituent. The compound's IUPAC name reflects its detailed chemical structure, including an oxopyrrolidine and a nicotinamide moiety.

Scientific Research Applications

- Potential Interactions with Biological Systems The structure of this compound suggests it can interact with biological systems, especially in pathways involving nicotinamide derivatives.

- Enzymatic Pathway Modulation This compound exhibits biological activity, particularly in modulating enzymatic pathways. Its structural similarity to nicotinamide suggests it may influence the activity of nicotinamide adenine dinucleotide (NAD) related enzymes.

- Anti-inflammatory and Neuroprotective Roles Preliminary studies suggest potential anti-inflammatory and neuroprotective activities, but specific mechanisms of action need further investigation.

- Medicinal Chemistry this compound has potential applications in medicinal chemistry, particularly in developing new therapeutic agents for metabolic disorders and neurodegenerative diseases. It may serve as a lead compound for further drug development aimed at modulating NAD-related pathways and may also be explored for its antioxidant properties.

Mechanism of Action

The mechanism of action of “N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)-2-(methylthio)nicotinamide” involves its interaction with specific molecular targets and pathways:

Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to or modulates.

Pathways Involved: Signal transduction pathways, metabolic pathways, or gene expression pathways affected by the compound.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Nicotinamide Derivatives

5-Methoxy-N-phenyl-4-(trimethylsilyl)nicotinamide

- Core Structure : Pyridine ring with a nicotinamide backbone.

- Substituents :

- 5-Methoxy group (electron-donating).

- 4-Trimethylsilyl group (bulky, lipophilic).

- N-phenyl group.

- Key Differences :

- The target compound features a methylthio group (enhancing polarizability) at position 2 versus a trimethylsilyl group (increasing hydrophobicity) in the analog.

- The 2-oxopyrrolidin-1-yl group in the target may improve solubility compared to the trimethylsilyl group, which is highly lipophilic.

- Potential Applications: Trimethylsilyl derivatives are often used in protective group chemistry, while methylthio-substituted nicotinamides may exhibit enhanced binding to sulfur-interacting enzymes .

BMS-337197 (IMPDH Inhibitor)

- Core Structure : Oxazole-phenylamine backbone.

- Substituents: 3-Methoxy-4-(oxazole-5-yl)phenyl group. Morpholinoacetamide side chain.

- Functional Comparison: Both compounds feature methoxy-substituted aryl groups, which are common in enzyme inhibitors targeting NAD-dependent pathways. The target’s 2-oxopyrrolidinone may mimic the oxazole’s hydrogen-bonding capacity but with a larger steric profile. BMS-337197’s morpholino group enhances solubility, whereas the target’s methylthio group may favor redox interactions .

Sulfur-Containing Analogs

1-(1H-imidazol-2-yl)-N-(2-(methylthio)phenyl)methanimine

- Core Structure : Imidazole-Schiff base.

- Substituents :

- Methylthio group on phenyl ring.

- Functional Comparison: The methylthio group in both compounds likely enhances metal-binding capacity.

Polymer Precursors

3-Chloro-N-phenyl-phthalimide

- Core Structure : Phthalimide.

- Substituents :

- Chlorine at position 3.

- N-phenyl group.

- Functional Comparison: Phthalimides are used in polymer synthesis (e.g., polyimides), whereas nicotinamides are more common in bioactive molecules. The chlorine in 3-chloro-N-phenyl-phthalimide facilitates nucleophilic substitution, while the target’s 2-oxopyrrolidinone may participate in hydrogen bonding .

Data Table: Comparative Analysis

Research Findings and Hypotheses

Solubility and Bioavailability: The 2-oxopyrrolidinone group may improve aqueous solubility compared to trimethylsilyl or chloro-substituted analogs, enhancing pharmacokinetic profiles .

Metal Binding : The methylthio group could enable interactions with metal ions, similar to imidazole-based ligands, though this requires experimental validation .

Biological Activity

N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)-2-(methylthio)nicotinamide is a compound that has attracted attention in various fields of biological research due to its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features several notable structural components:

- Pyrrolidinone ring : This cyclic structure is known for its role in various biological activities.

- Methoxy group : This functional group can influence the compound's solubility and reactivity.

- Methylthio group : This moiety may play a role in the compound's interaction with biological targets.

The primary target of this compound is the Disintegrin and Metalloproteinase Domain-Containing Protein 17 (ADAM17) . The compound inhibits ADAM17 by binding to its active site, which leads to the modulation of several biochemical pathways, particularly those involved in inflammation and cell signaling. Notably, the inhibition of ADAM17 prevents the release of tumor necrosis factor-alpha (TNF-alpha), a key pro-inflammatory cytokine, thereby suggesting its potential use in inflammatory diseases .

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines. For example:

- IC50 values : The compound showed IC50 values ranging from 0.67 µM to 4.18 µM against different cancer types, indicating potent antiproliferative effects .

Anti-inflammatory Effects

The compound's ability to inhibit ADAM17 suggests it may also possess anti-inflammatory properties. By blocking TNF-alpha release, it could potentially reduce inflammation in conditions such as rheumatoid arthritis or inflammatory bowel disease .

Antimicrobial Activity

Preliminary studies have explored the antimicrobial potential of this compound, although specific data is limited. Its structural components suggest it may interact with microbial targets, warranting further investigation into its efficacy against bacterial strains .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with similar compounds is beneficial:

| Compound Name | Structure Similarity | Biological Activity |

|---|---|---|

| N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)-3-oxobutanamide | Similar pyrrolidine structure | Moderate anticancer activity |

| Pyrrolidine derivatives | Common cyclic structure | Variable biological activities |

This comparison highlights the unique aspects of this compound, particularly its specific interactions with ADAM17.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for the preparation of N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)-2-(methylthio)nicotinamide, and how can reaction yields be optimized?

- Methodological Answer : A multi-step approach is typically employed, starting with the functionalization of the pyrrolidinone ring and subsequent coupling with the nicotinamide moiety. For example, palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) can introduce aryl groups, while carbodiimide-based coupling agents (e.g., EDCl/HOBt) facilitate amide bond formation. Reaction optimization may involve adjusting solvent polarity (e.g., DMF vs. THF), temperature (60–100°C), and catalyst loading. Purification via column chromatography with gradients of ethyl acetate/hexane is recommended .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?

- Methodological Answer : Comprehensive characterization includes:

- NMR : - and -NMR to verify substituent positions (e.g., methoxy, methylthio groups) and pyrrolidinone ring conformation.

- Mass Spectrometry (HRMS) : To confirm molecular ion peaks and fragmentation patterns.

- IR Spectroscopy : Identification of carbonyl (C=O) stretches (~1650–1750 cm) and aromatic C-H bending.

- HPLC-PDA : Purity assessment (>95%) using reverse-phase C18 columns with acetonitrile/water mobile phases .

Q. What experimental approaches are suitable for evaluating the compound’s solubility and stability in biological buffers?

- Methodological Answer :

- Solubility : Perform shake-flask experiments in PBS (pH 7.4), DMSO, or simulated gastric fluid, followed by UV-Vis quantification at λmax.

- Stability : Incubate the compound in buffer at 37°C, then analyze degradation products via LC-MS at timed intervals (0, 6, 24, 48 hrs). Adjust pH or use stabilizers (e.g., antioxidants) if instability is observed .

Advanced Research Questions

Q. How can researchers design experiments to investigate the compound’s inhibitory activity against kinase targets?

- Methodological Answer :

- In vitro kinase assays : Use recombinant kinases (e.g., EGFR, VEGFR) with ATP/kinase substrate pairs. Measure inhibition via fluorescence (e.g., ADP-Glo™) or radiometric (-ATP) assays.

- Dose-response curves : Test concentrations from 1 nM–100 µM to calculate IC. Validate selectivity using kinase profiling panels (e.g., Eurofins KinaseProfiler) .

Q. What strategies address contradictions in biological activity data across studies?

- Methodological Answer :

- Source verification : Confirm compound purity (HPLC, elemental analysis) and storage conditions (e.g., desiccated vs. humid).

- Assay standardization : Compare buffer composition (e.g., Mg, DTT concentrations) and cell lines (HEK293 vs. HeLa).

- Structural analogs : Test derivatives (e.g., replacing methylthio with sulfoxide) to isolate structure-activity relationships (SAR) .

Q. How can computational methods predict the compound’s interaction with cytochrome P450 enzymes?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina or Schrödinger Glide to model binding poses in CYP3A4/2D6 active sites. Focus on hydrogen bonding with heme iron and hydrophobic contacts.

- MD simulations : Run 100-ns trajectories in Desmond to assess binding stability (RMSD < 2 Å).

- QSAR models : Train datasets with descriptors like logP, polar surface area, and topological indices to predict metabolic liability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.